molecular formula C15H21NO6 B2793346 N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate CAS No. 1431964-70-3

N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate

Cat. No. B2793346
CAS RN: 1431964-70-3
M. Wt: 311.334
InChI Key: HAHFHGQTSKJQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” is a chemical compound with the molecular formula C15H21NO6 and a molecular weight of 311.33 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” can be represented by the SMILES notation: CCOC1=C(C=C(C=C1)CNCC=C)OC.C(=O)(C(=O)O)O . This notation provides a way to represent the structure using ASCII strings.


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” are not available, it’s worth noting that reactions at the benzylic position are significant in synthesis problems. These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The molecular weight of “N-(4-Ethoxy-3-methoxybenzyl)prop-2-en-1-amine oxalate” is 311.33 . Further physical and chemical properties are not available in the retrieved resources.

properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C2H2O4/c1-4-8-14-10-11-6-7-12(16-5-2)13(9-11)15-3;3-1(4)2(5)6/h4,6-7,9,14H,1,5,8,10H2,2-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHFHGQTSKJQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC=C)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxy-3-methoxybenzyl)prop-2-en-1-amine

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